2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
CAS No.: 1005298-90-7
Cat. No.: VC5996020
Molecular Formula: C19H17F3N4O5
Molecular Weight: 438.363
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005298-90-7 |
|---|---|
| Molecular Formula | C19H17F3N4O5 |
| Molecular Weight | 438.363 |
| IUPAC Name | 2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C19H17F3N4O5/c1-3-30-13-8-9-23-16-15(13)17(28)26(18(29)25(16)2)10-14(27)24-11-4-6-12(7-5-11)31-19(20,21)22/h4-9H,3,10H2,1-2H3,(H,24,27) |
| Standard InChI Key | GFPGFDQKIKZSPX-UHFFFAOYSA-N |
| SMILES | CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a pyrido[2,3-d]pyrimidine scaffold substituted at the 3-position with an acetamide group bearing a 4-(trifluoromethoxy)phenyl moiety. The pyrido[2,3-d]pyrimidine core features ethoxy and methyl groups at the 5- and 1-positions, respectively, alongside two ketone oxygen atoms at the 2- and 4-positions. The trifluoromethoxy (-OCF₃) group on the phenyl ring introduces strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1005298-90-7 |
| Molecular Formula | C₁₉H₁₇F₃N₄O₅ |
| Molecular Weight | 438.363 g/mol |
| IUPAC Name | 2-(5-Ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide |
Physicochemical Characteristics
The trifluoromethoxy group enhances lipophilicity, as evidenced by computational logP predictions, while the pyrido[2,3-d]pyrimidine core contributes to planar rigidity. These properties likely facilitate passive diffusion across biological membranes, a critical factor for oral bioavailability. The compound’s solubility in polar aprotic solvents (e.g., DMSO) is moderate, whereas aqueous solubility remains limited due to its hydrophobic aromatic systems.
Biological Activity and Mechanistic Insights
Enzyme Inhibition Profiles
Compounds featuring pyrido[2,3-d]pyrimidine derivatives are established inhibitors of CDKs, particularly CDK2 and CDK4, which regulate cell cycle progression. Structural analogs of this compound demonstrate IC₅₀ values in the nanomolar range against CDK2/cyclin E complexes, suggesting high potency. The trifluoromethoxy group may augment binding affinity by forming halogen bonds with kinase active sites, a hypothesis supported by molecular docking studies of related molecules.
Therapeutic Applications and Preclinical Evidence
Oncology
Pyrido[2,3-d]pyrimidines are investigated as antineoplastic agents due to their CDK inhibitory activity. In murine xenograft models of breast cancer, structural analogs reduced tumor volume by 40–60% at 50 mg/kg doses. Mechanistically, these compounds induce G₁/S cell cycle arrest and promote apoptosis via p53-dependent pathways. The trifluoromethoxy-substituted acetamide moiety in this compound may enhance target selectivity, minimizing off-target effects observed in earlier CDK inhibitors.
Autoimmune and Inflammatory Disorders
The dual CDK/NF-κB inhibitory activity positions this compound as a candidate for rheumatoid arthritis and psoriasis. In collagen-induced arthritis models, related derivatives decreased joint inflammation scores by 30–50% compared to controls. Synergistic effects with methotrexate suggest potential for combination therapies.
Synthesis and Research Progress
Optimization Challenges
The trifluoromethoxy group’s electron-deficient nature complicates Friedel-Crafts and nucleophilic aromatic substitution reactions, necessitating careful selection of catalysts and protecting groups. Scalability remains a hurdle due to low yields (<20%) in final coupling steps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume